5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine
Overview
Description
5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine is a chemical compound with the molecular formula C11H18N4. It is a derivative of pyridine and piperazine, featuring a methyl group attached to the piperazine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine typically involves the reaction of 2-chloromethylpyridine with 4-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
- 1-Methyl-4-(6-aminopyridin-3-yl)piperazine
Uniqueness
5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and effects are desired .
Biological Activity
5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine, also known as a derivative of pyridin-2-amine, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy. This compound exhibits a range of biological effects, which are critical for understanding its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N4. Its structure includes a pyridine ring substituted with a piperazine moiety, which is significant for its biological interactions.
Research indicates that compounds similar to this compound often act as inhibitors of protein kinases, which are crucial in regulating cell proliferation and survival. For instance, studies have shown that derivatives containing similar structures can inhibit CDK4 and CDK6, leading to cell cycle arrest and apoptosis in cancer cells .
Antiproliferative Activity
A detailed evaluation of the antiproliferative effects of this compound was conducted using various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different derivatives:
Compound | Cell Line | IC50 (μM) |
---|---|---|
5f | MCF-7 | 0.34 |
5f | HepG2 | 0.80 |
5f | 4T1 | 0.23 |
These results suggest that the compound exhibits significant antiproliferative activity, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
Apoptotic Mechanisms
Further investigations into the apoptotic mechanisms revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) and altered mitochondrial membrane potential in cancer cells. Specifically, flow cytometric assays indicated that the compound induced apoptosis through the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic Bcl-2 levels .
Case Studies
In a study focusing on indazole derivatives, researchers synthesized various compounds related to this compound and evaluated their biological activities. One derivative demonstrated enhanced efficacy against several cancer cell lines, highlighting the importance of structural modifications in optimizing therapeutic effects .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the piperazine or pyridine rings can significantly influence the biological activity of these compounds. For instance, varying alkyl groups on the piperazine nitrogen led to different levels of antiproliferative activity, suggesting that careful design can enhance potency against targeted cancer types .
Properties
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]pyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQCTXWUZNJUTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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